9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is a complex organic compound recognized for its pharmacological significance, particularly in oncology. It is primarily known as Alectinib hydrochloride, a potent inhibitor of anaplastic lymphoma kinase (ALK) and is utilized in the treatment of non-small cell lung cancer (NSCLC) that is positive for ALK fusion genes. This compound has garnered attention due to its efficacy and relatively favorable safety profile compared to earlier ALK inhibitors.
The compound is synthesized through multi-step chemical processes involving various intermediates and reagents. It was developed by Chugai Pharmaceutical and Hoffmann-La Roche and received approval in Japan in 2014 for clinical use against advanced or recurrent NSCLC.
9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is classified as a small molecule drug and falls under the category of targeted therapies in cancer treatment. Its mechanism of action involves selective inhibition of ALK, which plays a crucial role in the proliferation of certain cancer cells.
The synthesis of 9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves several key steps:
Technical details often include specific solvents, temperatures, and catalysts used during each stage of synthesis to optimize yield and purity .
The molecular formula for 9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is .
Property | Value |
---|---|
Molecular Weight | 521.1 g/mol |
IUPAC Name | 9-Ethyl-6,6-dimethyl... |
InChI | InChI=1S/C30H36N4O2.ClH/... |
InChI Key | RYELBZZRTZFMJV-UHFFFAOYSA-N |
The structure features a complex arrangement of rings and functional groups that contribute to its biological activity .
9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride can undergo various chemical reactions:
These reactions are critical for modifying the compound for research or therapeutic purposes.
The mechanism of action for 9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride primarily involves:
Data from clinical trials indicate significant efficacy against tumors with ALK alterations.
The physical and chemical properties of 9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride include:
Property | Value |
---|---|
Appearance | Solid |
Assay | ≥99.00% |
Storage Conditions | Refrigerated under inert atmosphere |
Solubility | Soluble in organic solvents |
These properties are essential for handling and formulation in pharmaceutical applications .
9-Ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo -5a,6,11,11a-tetrahydro -5H-benzo[b]carbazole -3-carbonitrile hydrochloride has several applications:
The compound’s effectiveness against resistant forms of NSCLC makes it a focal point for ongoing research into novel therapeutic strategies against cancer.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3